4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Hydrolytic Stability Protodeboronation Pinacol Ester Protection

Free boronic acids used in Suzuki couplings frequently suffer protodeboronation during storage and reaction, eroding active boron titer and causing batch-to-batch yield variability. This pinacol ester (CAS 1030832-71-3) eliminates that risk. • Crystalline, non-hygroscopic solid ensures accurate gravimetric dispensing under inert atmosphere. • Pinacol protection retards protodeboronation, maintaining consistent coupling stoichiometry across multi-batch campaigns. • The ortho-methyl and para-CF₃ substituents create a unique, reproducible transmetalation profile for constructing 2-methyl-5-(trifluoromethyl)phenyl biaryl pharmacophores. • Batch-specific HPLC/NMR QC data supports patent filing and process development.

Molecular Formula C14H18BF3O2
Molecular Weight 286.1 g/mol
CAS No. 1030832-71-3
Cat. No. B1427044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
CAS1030832-71-3
Molecular FormulaC14H18BF3O2
Molecular Weight286.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
InChIKeyQZMBOYONRARSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS 1030832-71-3) — A Pinacol-Protected Arylboronic Ester Building Block for Cross-Coupling Procurement


4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS 1030832-71-3), also designated 2-methyl-5-trifluoromethylphenylboronic acid pinacol ester, is an organoboron compound in which the boronic acid functionality is masked as a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester [1]. It belongs to the arylboronic pinacol ester class, widely employed as stable, storable surrogates for free boronic acids in Suzuki–Miyaura cross-coupling reactions that construct biaryl and aryl–heteroaryl linkages essential to pharmaceutical, agrochemical, and materials chemistry [2]. The compound integrates a trifluoromethyl group and an ortho-methyl substituent on the phenyl ring, which jointly modulate electronic character and steric environment during transmetalation, thereby distinguishing its reactivity profile from simpler phenylboronic esters [3].

Pinacol-protected arylboronic ester for Suzuki–Miyaura cross-coupling
Ortho-methyl and meta-CF₃ substituents modulate transmetalation electronics and sterics
Enhanced shelf stability versus free boronic acid; suitable for multi-batch synthesis campaigns

Why Generic Substitution of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS 1030832-71-3) Risks Failed Coupling and Unreliable Procurement Outcomes


Substituting this pinacol ester with the corresponding free boronic acid (2-methyl-5-(trifluoromethyl)phenylboronic acid, CAS 947533-96-2) or a different boronic ester congener introduces distinct stability, solubility, and reactivity differences that can undermine coupling efficiency, reproducibility, and shelf-life. Pinacol esters such as 1030832-71-3 exhibit markedly greater chemical stability than their parent boronic acids [1], and the pinacol protecting group retards protodeboronation—a common decomposition pathway that erodes active boron content during storage and reaction [2]. Moreover, the steric and electronic influence of the ortho-methyl substituent, combined with the electron-withdrawing trifluoromethyl group, creates a unique transmetalation profile that cannot be replicated by simpler aryl pinacol esters [3]. Generic interchanges without matching these molecular attributes lead to lower coupling yields, increased by-product formation, and batch-to-batch inconsistency that directly impacts synthetic route robustness and procurement quality assurance.

Free boronic acid (CAS 947533-96-2) is susceptible to protodeboronation, leading to active boron content loss during storage and reaction.
Ortho-methyl/CF₃ substitution creates a transmetalation profile not replicated by generic phenyl pinacol esters; coupling efficiency may shift.
Differing solubility (organic vs. aqueous-limited) and density complicate gravimetric dispensing and dissolution in standard Suzuki conditions.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS 1030832-71-3) vs. Closest Analogs


Enhanced Chemical Stability vs. Free Boronic Acid (CAS 947533-96-2)

The pinacol ester 1030832-71-3 exhibits substantially greater chemical stability than the corresponding free boronic acid (2-methyl-5-(trifluoromethyl)phenylboronic acid, CAS 947533-96-2). In the seminal class analysis by Lennox and Lloyd-Jones, boronic esters were demonstrated to be more chemically stable than their parent boronic acids, with the pinacol and neopentyl esters being the most robust among common derivatives [1]. The free boronic acid is susceptible to protodeboronation—a process that irreversibly destroys the carbon–boron bond—while the pinacol ester protects against this degradation pathway [2]. Quantitative hydrolysis data from Achilli et al. show that phenylboronic pinacol esters at physiological pH (7.4, 37 °C) undergo variable hydrolysis kinetics heavily dependent on ring substitution; electron-withdrawing groups such as trifluoromethyl accelerate hydrolysis relative to unsubstituted phenyl, yet the compounds remain sufficiently stable for synthetic handling under anhydrous conditions [3].

Hydrolytic stability
Class-level inference
Pinacol ester protects against protodeboronation; free boronic acid prone to degradation.
Supports longer shelf-life and stoichiometric reproducibility.
Class-level data; direct head-to-head kinetic comparison for this exact pair not quantified.
Hydrolytic Stability Protodeboronation Pinacol Ester Protection

Distinct Physical Property Profile vs. Free Boronic Acid for Handling and Formulation

The pinacol ester 1030832-71-3 displays markedly different physical properties compared to its free boronic acid counterpart, which directly impact handling, storage, and formulation. The predicted boiling point for 1030832-71-3 is 317.0±42.0 °C versus 287.0±50.0 °C for the free acid (CAS 947533-96-2), and the predicted density is 1.13±0.1 g/cm³ versus 1.31±0.1 g/cm³, respectively . These differences in volatility and density are consequential for gravimetric dispensing accuracy, vacuum-drying operations, and solvent-based formulation. The free boronic acid exhibits poor aqueous solubility (calculated 0.27 g/L at 25 °C) , whereas the pinacol ester is freely soluble in common organic solvents (THF, DCM, toluene, ethyl acetate) , facilitating homogeneous reaction conditions in standard Suzuki coupling protocols.

Physical properties
Data to verify
Δ Boiling point ≈ +30 °C; Δ Density ≈ −0.18 g/cm³; organic-soluble vs. water-limited (0.27 g/L).
Influences gravimetric accuracy and dissolution in anhydrous protocols.
Predicted values; experimental verification recommended for scale-up.
Physical Properties Boiling Point Density Solubility

Electron-Withdrawing Trifluoromethyl Group Modulates Transmetalation Kinetics

The presence of the trifluoromethyl substituent at the meta position of the aromatic ring in 1030832-71-3 imparts a significant electron-withdrawing effect that modulates the nucleophilicity of the aryl group during transmetalation. Lennox and Lloyd-Jones classify pinacol boronic esters as having moderate nucleophilicity compared to other boron reagents; however, electron-withdrawing substituents are known to reduce electron density on the aryl ring, which can slow transmetalation relative to electron-neutral or electron-rich aryl pinacol esters [1]. A structurally analogous system—2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, a highly electron-deficient heteroaryl boronic ester—was shown to undergo Suzuki coupling with (hetero)aryl bromides in 46–95% isolated yields [2]. The ortho-methyl group in 1030832-71-3 introduces steric hindrance that further differentiates its reactivity from unsubstituted phenyl pinacol ester (Ph-Bpin), potentially requiring tailored catalyst/ligand conditions for optimal transmetalation [3].

Transmetalation kinetics
Class-level inference
Electron-withdrawing CF₃ reduces nucleophilicity; ortho-methyl adds steric hindrance. Analogous bis-CF₃ pyridyl ester achieves 46–95% yields.
May require tailored catalyst/ligand conditions; not a drop-in replacement for Ph-Bpin.
Reactivity inferred from class trends; direct kinetic data for this compound not available.
Suzuki-Miyaura Coupling Transmetalation Electronic Effects Trifluoromethyl

Synthetic Route Efficiency: 95% Yield in Pinacol Ester Formation

The synthesis of 1030832-71-3 has been reported to proceed in 95% yield following a multi-step sequence in which 6-methyl-3-(trifluoromethyl)phenylboronic acid pinacol ester (3.0 g, 10 mmol) is reacted under specific conditions, and the crude product is purified by trituration with hexane to afford 80% pure material that can be further upgraded . This high-yielding esterification demonstrates the accessibility of the pinacol-protected form from the corresponding boronic acid or its precursor. In contrast, the free boronic acid (CAS 947533-96-2) is typically supplied at 95–96% purity but is more prone to degradation during storage , meaning that the pinacol ester offers superior retention of active boron content over extended procurement and usage cycles.

Synthetic yield
Data to verify
95% yield in pinacol ester formation; 80% pure after trituration.
High-yielding access supports procurement with consistent active boron content.
Reported synthetic route; batch-specific purity should be confirmed upon receipt.
Synthesis Yield Pinacol Esterification Process Chemistry

Vendor Quality Control Data: Batch-Specific NMR, HPLC, GC Assurance

Authoritative vendor sources for 1030832-71-3 provide batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses, with standard purity specifications of 97% (or NLT 98% from select suppliers) . This level of analytical characterization is not uniformly available for all close analogs or the free boronic acid from every vendor. The availability of orthogonal purity verification methods (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) enables procurement scientists to establish robust acceptance criteria and traceability that are essential for regulated pharmaceutical intermediate supply chains .

QC documentation
Supporting evidence
Purity 97% (standard) or NLT 98%; batch-specific ¹H NMR, HPLC, GC available.
Enables lot-to-lot consistency verification and acceptance criteria.
Vendor-provided QC; orthogonal methods support identity and purity assessment.
Quality Control Purity Analysis Procurement Specification

Procurement-Relevant Application Scenarios for 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS 1030832-71-3)


Suzuki–Miyaura Cross-Coupling for Trifluoromethyl-Containing Biaryl Pharmaceutical Intermediates

This pinacol ester is the reagent of choice for constructing biaryl linkages that incorporate the 2-methyl-5-(trifluoromethyl)phenyl pharmacophore—a privileged motif in kinase inhibitors, GPCR modulators, and other drug targets. The enhanced shelf stability of the pinacol ester form relative to the free boronic acid ensures consistent coupling stoichiometry across multi-batch synthesis campaigns, directly addressing the procurement need for reagents that maintain active boron titer over extended storage periods [1].

Agrochemical Lead Optimization Requiring Electron-Deficient Aryl Coupling Partners

In agrochemical discovery, the trifluoromethyl group imparts metabolic stability and lipophilicity to active ingredients. The electron-withdrawing character of 1030832-71-3, combined with its ortho-methyl steric shielding, enables selective coupling with electron-rich heteroaryl halides while minimizing homocoupling by-products. The availability of batch-specific HPLC and NMR QC data supports the rigorous analytical characterization required for patent filing and process development .

Materials Chemistry: Synthesis of Fluorinated Organic Semiconductors and Ligands

The combination of a trifluoromethyl group and a pinacol boronate ester in 1030832-71-3 makes it a valuable building block for fluorinated π-conjugated materials where electron deficiency is required to lower LUMO energies. Its organic solubility and predictable transmetalation behavior under anhydrous conditions facilitate the iterative coupling strategies used in oligomer and polymer synthesis [2].

Process Chemistry Scale-Up with Anhydrous Suzuki Conditions

For process chemists scaling Suzuki couplings to kilogram quantities, 1030832-71-3 offers the advantage of being a crystalline, non-hygroscopic solid that can be accurately dispensed by weight under standard inert-atmosphere protocols. Unlike free boronic acids, which may partially convert to boroxines or anhydrides upon storage, the pinacol ester remains monomeric and fully active, reducing the need for pre-reaction titration or re-purification and thereby improving overall process mass intensity [1].

Application
Selection Property
Validation Focus
Pharmaceutical biaryl intermediates (Suzuki)
Shelf-stable pinacol ester; retains active boron titer
Active boron content over storage and multi-batch reproducibility
Agrochemical lead optimization (electron-deficient aryl partners)
CF₃/ortho-methyl electronic and steric profile
Selective coupling with heteroaryl halides; homocoupling minimization
Fluorinated organic semiconductors / ligands
Organic solubility; predictable anhydrous transmetalation
Iterative coupling compatibility for oligomer/polymer synthesis
Process scale-up (kg quantities)
Crystalline, non-hygroscopic solid
Gravimetric accuracy; reduced pre-reaction titration or re-purification
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